1,3-Bis(1-adamantyl)imidazol-2-ylidene
Overview
Description
1,3-Bis(1-adamantyl)imidazol-2-ylidene is a stable carbene derivative characterized by the presence of two bulky adamantyl groups attached to the nitrogen atoms of the imidazole ring. This structure is part of a broader class of compounds that include imidazol-2-ylidenes, which are known for their stability and reactivity in various chemical reactions .
Synthesis Analysis
The synthesis of 1,3-bis(1-adamantyl)imidazol-2-ylidene involves the decomposition of 1,3-bis(1-adamantyl)-2,3-dihydro-1H-benzimidazol-2-ylacetonitrile under heating and reduced pressure. This method is part of a larger set of synthetic strategies aimed at creating stable carbenes with different substituents to explore their properties and reactivity .
Molecular Structure Analysis
The molecular structure of 1,3-bis(1-adamantyl)imidazol-2-ylidene has been determined by X-ray analysis, revealing geometric parameters that suggest a lower aromaticity compared to other imidazol-2-ylidenes. This difference in aromaticity can influence the compound's reactivity and stability .
Chemical Reactions Analysis
1,3-Bis(1-adamantyl)imidazol-2-ylidene exhibits interesting reactivity, such as reacting with acetonitrile to form insertion products and with molecular sulfur to yield a thione derivative. However, it does not react with selenium under similar conditions, indicating selective reactivity based on the type of reagent .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-bis(1-adamantyl)imidazol-2-ylidene include partial conjugation in the heteroring and luminescence under UV irradiation. These properties are significant as they can affect the compound's applications in materials science and as a luminescent marker .
While the provided data does not include direct information on 1,3-bis(1-adamantyl)imidazol-2-ylidene, the related compounds and their synthesis, structure, and reactivity can offer insights into the behavior of similar adamantane-based carbenes. The versatility of adamantane derivatives in forming various complexes and frameworks, as seen in the synthesis of metal-organic frameworks , and the adaptability of adamantane-containing molecules in molecular recognition , suggest that 1,3-bis(1-adamantyl)imidazol-2-ylidene could also exhibit interesting binding properties and form diverse supramolecular structures. Additionally, the transformations of adamantane-containing imidazopyridines provide a context for understanding the reactivity of adamantane-substituted heterocycles, which could be relevant for the chemical reactions analysis of 1,3-bis(1-adamantyl)imidazol-2-ylidene.
Scientific Research Applications
Catalytic Applications
Transfer Hydrogenation Catalysts : 1,3-Bis(1-adamantyl)imidazol-2-ylidene has been used in iridium complexes as catalysts for transfer hydrogenation reactions. These complexes demonstrate significant activity in transferring hydrogen to unsaturated substrates (Hillier et al., 2001).
Electrochemical Reduction : This carbene has been shown to be compatible with ionic liquids, showcasing potential in electrochemical applications. It was reduced electrochemically to produce a nucleophilic carbene (Gorodetsky et al., 2004).
Hydrosilylation and Transfer Hydrogenation : Bis(N-heterocyclic carbene) complexes of iron(II) containing 1,3-Bis(1-adamantyl)imidazol-2-ylidene have shown efficacy in catalyzing hydrosilylation and transfer hydrogenation (Hashimoto et al., 2012).
Structural and Thermochemical Studies
Stability and Structure Analysis : Studies have been conducted to understand the geometric parameters and stability of compounds containing 1,3-Bis(1-adamantyl)imidazol-2-ylidene. These analyses provide insights into its aromaticity and potential for use in various chemical reactions (Korotkikh et al., 2006).
Luminescent Properties : The compound has been studied for its luminescent properties under UV irradiation, indicating potential applications in optical materials or sensors (Jin et al., 2013).
Organic Synthesis
Complex Formation : Research has shown the ability of 1,3-Bis(1-adamantyl)imidazol-2-ylidene to form complexes with metals such as magnesium and zinc, hinting at its versatility in organometallic chemistry (Arduengo et al., 1993).
Ring-Closing Metathesis : Ruthenium complexes with 1,3-Bis(1-adamantyl)imidazol-2-ylidene have been effective in ring-closing metathesis, a valuable reaction in organic synthesis (Jafarpour et al., 1999).
Safety And Hazards
properties
IUPAC Name |
1,3-bis(1-adamantyl)-2H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,16-21H,3-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLONOWACPBEYFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4CN(C=C4)C56CC7CC(C5)CC(C7)C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436293 | |
Record name | 1,3-bis(1-adamantyl)imidazol-2-ylidene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(1-adamantyl)imidazol-2-ylidene | |
CAS RN |
131042-77-8 | |
Record name | 1,3-bis(1-adamantyl)imidazol-2-ylidene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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